molecular formula C7H10ClN3O3S B2910764 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365939-89-4

5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2910764
CAS No.: 1365939-89-4
M. Wt: 251.69
InChI Key: BMKJWRAWGDQGGV-UHFFFAOYSA-N
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Description

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with an acetamidomethyl group, a methyl group, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-(acetamidomethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 5-(Acetamidomethyl)-1-methyl-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Base catalysts such as triethylamine or pyridine

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

5-(Acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the acetamidomethyl group, which imparts specific reactivity and properties. This group can participate in additional hydrogen bonding and interactions, making the compound suitable for applications where such interactions are beneficial.

Properties

IUPAC Name

5-(acetamidomethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3S/c1-5(12)9-3-6-7(15(8,13)14)4-10-11(6)2/h4H,3H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKJWRAWGDQGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=NN1C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365939-89-4
Record name 5-(acetamidomethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
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